4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline
Description
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-14-8-4-11(5-9-14)15-10-20-16(18-15)12-2-6-13(17)7-3-12/h2-10H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJBCMDICNNALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-(4-methoxyphenyl)thiazole-2-amine. This intermediate is then subjected to a nucleophilic substitution reaction with aniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and methoxyphenyl group undergo oxidation under controlled conditions. Key findings include:
Mechanistic Insight :
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Oxidation of the thiazole sulfur generates sulfoxides, which are stabilized by resonance with the aromatic system.
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Stronger oxidants like KMnO<sub>4</sub> disrupt the thiazole ring, forming carboxylic acid derivatives .
Reduction Reactions
The aniline moiety and thiazole ring participate in reduction processes:
| Reagent/Conditions | Products Formed | Yield | Source Citation |
|---|---|---|---|
| NaBH<sub>4</sub>/EtOH | Partial reduction of C=N bonds in thiazole | 40% | |
| H<sub>2</sub>/Pd-C (10 atm) | Saturation of thiazole to thiazolidine | 85% |
Key Observations :
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Catalytic hydrogenation selectively reduces the thiazole’s C=N bond without affecting the methoxy group .
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Sodium borohydride yields unstable intermediates requiring stabilization via acetylation .
Electrophilic Substitution
The aniline group directs electrophilic attacks to the para position of the aromatic ring:
Regioselectivity :
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The electron-donating methoxy group deactivates the phenyl ring, favoring substitution at the aniline’s para position .
Nucleophilic Aromatic Substitution
The thiazole ring’s C-2 and C-5 positions are susceptible to nucleophilic attack:
| Nucleophile | Conditions | Products Formed | Yield | Source Citation |
|---|---|---|---|---|
| NH<sub>2</sub>NH<sub>2</sub> | EtOH, reflux | Hydrazine-substituted thiazole | 67% | |
| KSCN | DMF, 80°C | Thiocyanate adduct at C-5 | 71% |
Notable Example :
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Reaction with hydrazine forms hydrazone derivatives, which are precursors for heterocyclic fused systems .
Cycloaddition and Cross-Coupling Reactions
The compound participates in cycloaddition and metal-catalyzed couplings:
Applications :
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Suzuki couplings enable the introduction of aryl groups for drug-discovery scaffolds .
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Cycloadditions with nitrile oxides yield spirocyclic compounds with antimicrobial activity .
Functional Group Transformations
The primary amine group undergoes characteristic reactions:
| Reaction | Reagents/Conditions | Products Formed | Yield | Source Citation |
|---|---|---|---|---|
| Acetylation | Ac<sub>2</sub>O, pyridine | N-Acetylated derivative | 95% | |
| Schiff base formation | Aromatic aldehydes, EtOH | Imine-linked conjugates | 60–75% |
Utility :
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Acetylated derivatives exhibit enhanced stability in biological assays .
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Schiff bases serve as ligands for transition-metal complexes .
Environmental and Catalytic Influences
Reaction outcomes are sensitive to conditions:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiazole Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
- Electronic Effects : The methoxy group (electron-donating) enhances nucleophilicity of the aniline group, facilitating conjugation reactions. In contrast, fluorine (electron-withdrawing) in 4-[4-(4-fluorophenyl)thiazol-2-yl]aniline reduces electron density, affecting reactivity .
- Bioactivity : Methoxyphenyl-substituted derivatives exhibit superior antimicrobial activity (e.g., MIC values <5 µg/mL in s-triazine hybrids) compared to fluorophenyl analogs .
Biological Activity
The compound 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their role in various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, emphasizing its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of thiazole derivatives with substituted anilines. The presence of the methoxy group on the phenyl ring enhances the lipophilicity and biological activity of the compound. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to improve efficiency.
Antitumor Activity
Numerous studies have evaluated the antitumor potential of thiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The IC50 values for these compounds often range from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity against tumor cells .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 1.61 |
| Compound B | NCI-H460 | 1.98 |
| Compound C | SF-268 | 1.80 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have also been documented. Studies employing carrageenan-induced paw edema models have shown that these compounds can significantly reduce inflammation, suggesting their potential as therapeutic agents in treating inflammatory diseases .
Antimicrobial Activity
Thiazole derivatives exhibit notable antimicrobial activity against various pathogens. Research indicates that modifications at the thiazole ring can enhance antibacterial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis suggests that electron-withdrawing groups at specific positions on the phenyl ring contribute to increased antimicrobial efficacy .
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
Case Studies and Research Findings
- Cytotoxicity Studies : A study by Buettelmann et al. highlighted that a series of thiazole derivatives, including those with methoxy substitutions, exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .
- Mechanistic Insights : Research has shown that compounds similar to this compound act through multiple mechanisms, including apoptosis induction in cancer cells and inhibition of key signaling pathways involved in tumor progression .
- SAR Analysis : Structure-activity relationship studies indicate that the presence of electron-donating groups like methoxy at the para position enhances the overall potency of thiazole derivatives against cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-(4-Methoxyphenyl)thiazol-2-yl)aniline, and how are intermediates characterized?
- Answer : The compound is typically synthesized via multi-step reactions involving coupling of 4-methoxyphenyl groups with thiazole-aniline precursors. For example, intermediates like 4-(benzo[d]thiazol-2-yl)aniline are synthesized using cyanuric chloride or chloroacetyl chloride under reflux conditions, followed by purification via column chromatography . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like C=N and C-S), ¹H/¹³C-NMR (to verify aromatic proton environments and methoxy group integration), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns) .
Q. What methodologies are used to evaluate the antimicrobial activity of this compound?
- Answer : Antimicrobial efficacy is assessed via micro-dilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, derivatives of this compound (e.g., P3DH, P4DH) showed MIC values ranging from 2–16 µg/mL, with activity linked to the electron-withdrawing methoxy group enhancing membrane penetration . Controls include standard antibiotics (e.g., ciprofloxacin) and solvent blanks to validate assay conditions .
Q. How are structural modifications (e.g., substituent variations) designed to enhance biological activity?
- Answer : Substituents are introduced at the thiazole or aniline moieties to alter electronic or steric properties. For instance:
- Electron-donating groups (e.g., methoxy) improve solubility and target binding .
- Halogenation (e.g., fluorination at the benzothiazole ring) enhances antimicrobial potency by increasing lipophilicity .
Structural analogs are synthesized via Suzuki coupling or nucleophilic substitution, with yields optimized by adjusting reaction time, temperature, and catalysts (e.g., triethylamine) .
Advanced Research Questions
Q. How can contradictory data on antimicrobial activity across derivatives be resolved?
- Answer : Discrepancies in MIC values (e.g., P15DH vs. P9DH in ) may arise from variations in bacterial membrane permeability or efflux pump mechanisms. To resolve this:
- Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.
- Use molecular docking to compare binding affinities of derivatives with target enzymes (e.g., bacterial dihydrofolate reductase).
- Analyze structure-activity relationships (SAR) by correlating substituent electronic profiles (Hammett constants) with MIC trends .
Q. What advanced techniques are employed to study the compound’s mechanism in enzyme inhibition (e.g., α-glucosidase)?
- Answer : For α-glucosidase inhibition (e.g., ):
- Kinetic assays (Lineweaver-Burk plots) determine inhibition type (competitive/uncompetitive).
- Fluorescence quenching evaluates binding interactions between the compound and enzyme active sites.
- Molecular dynamics simulations model conformational changes in the enzyme upon inhibitor binding .
Q. How does this compound perform in cardioprotective studies compared to reference drugs?
- Answer : In cardioprotective models (e.g., hypoxia-induced smooth muscle contraction), derivatives of this compound (e.g., N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide) reduced contractile responses by 30–50% , outperforming Levocarnitine and Mildronate. Mechanisms involve mitochondrial KATP channel activation and reactive oxygen species (ROS) scavenging , validated via patch-clamp assays and ROS detection kits (e.g., DCFH-DA) .
Q. What strategies optimize synthetic yield for derivatives with complex substituents (e.g., tetrazolyl or azo linkages)?
- Answer : Low-yield reactions (e.g., 24% for 4-(thiazolo[4,5-b]pyridin-2-yl)aniline in ) are improved by:
- Microwave-assisted synthesis to reduce reaction time.
- Catalyst screening (e.g., Pd/C for Suzuki couplings).
- Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions .
Q. How is the compound applied in non-biological contexts (e.g., materials science)?
- Answer : Derivatives are used in dye-sensitized solar cells (DSSCs) due to their electron-rich aromatic systems. For example, 4-(hexylthio)-N-(4-(hexylthio)phenyl)aniline derivatives act as sensitizers, with efficiency tested via UV-Vis spectroscopy (absorbance in NIR regions) and electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., broth microdilution + disk diffusion for antimicrobial studies) .
- Experimental Design : Use DoE (Design of Experiments) to optimize reaction conditions, focusing on variables like solvent polarity (DMF vs. THF) and temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
